molecular formula C20H44ClN B041896 Decyldimethyloctylammonium chloride CAS No. 32426-11-2

Decyldimethyloctylammonium chloride

Cat. No.: B041896
CAS No.: 32426-11-2
M. Wt: 334.0 g/mol
InChI Key: SCXCDVTWABNWLW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quaternium-24, also known as octyl decyl dimethyl ammonium chloride, is an organic compound classified as a quaternary ammonium salt. It is widely used as a disinfectant, sanitizer, and fungicide in cleaning solutions and pre-moistened wipes. Additionally, it serves as a surfactant in cosmetics and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

Decyldimethyloctylammonium chloride is mostly bactericidal at 1% (1 min) and yeasticidal at 0.0076% (15 min) . It interacts with enzymes and proteins within the microbial cell, leading to the disruption of cellular processes

Cellular Effects

This compound has been shown to induce cell damage, including injury of mitochondria and lysosomes, leading to the release of lactate dehydrogenase . It also increases intracellular reactive oxygen species (ROS) production while decreasing glutathione (GSH) activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves disruption of intermolecular interactions and dissociation of lipid bilayers . This leads to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

It has been found to be effective at a concentration of 32 mg/L, with its inhibitory effect increasing as the concentration increased .

Dosage Effects in Animal Models

It has been found to cause infertility and birth defects in mice when combined with Alkyl (60% C14, 25% C12, 15% C16) dimethyl benzyl ammonium chloride .

Metabolic Pathways

It has been suggested that it may interact with enzymes or cofactors within the cell .

Transport and Distribution

It is known to disrupt intermolecular interactions, which could potentially affect its localization or accumulation .

Subcellular Localization

Due to its disruptive effects on lipid bilayers, it may be localized to the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quaternium-24 is synthesized through the alkylation of tertiary amines. The process involves the reaction of a tertiary amine with an alkyl halide, typically under controlled conditions to ensure the formation of the quaternary ammonium salt. The reaction can be represented as follows:

R3N+RXR3NRXR_3N + R'X \rightarrow R_3NR'X R3​N+R′X→R3​NR′X

where ( R ) and ( R’ ) are alkyl groups, and ( X ) is a halide ion .

Industrial Production Methods: Industrial production of quaternary ammonium compounds, including Quaternium-24, often involves the hydrogenation of fatty nitriles to generate primary or secondary amines. These amines are then treated with alkyl halides to form the desired quaternary ammonium salts .

Chemical Reactions Analysis

Types of Reactions: Quaternium-24 primarily undergoes substitution reactions due to its quaternary ammonium structure. It is relatively stable and unreactive towards strong electrophiles, oxidants, and acids. it can participate in nucleophilic substitution reactions under appropriate conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are quaternary ammonium salts with varying alkyl chain lengths, depending on the specific reagents used .

Scientific Research Applications

Quaternium-24 has a broad range of applications in various fields:

Comparison with Similar Compounds

    Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Cetrimonium Bromide: Used in cosmetics and pharmaceuticals for its surfactant and antimicrobial properties.

    Didecyldimethylammonium Chloride: Commonly used in disinfectants and sanitizers

Uniqueness of Quaternium-24: Quaternium-24 is unique due to its specific alkyl chain lengths, which provide a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications .

Properties

IUPAC Name

decyl-dimethyl-octylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44N.ClH/c1-5-7-9-11-13-14-16-18-20-21(3,4)19-17-15-12-10-8-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXCDVTWABNWLW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9035549
Record name Octyl decyl dimethyl ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9035549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Green powder; [Airkem Professional Products MSDS]
Record name 1-Decanaminium, N,N-dimethyl-N-octyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decyl dimethyl octyl ammonium chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13624
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

32426-11-2
Record name Octyldecyldimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32426-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl dimethyl octyl ammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032426112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quaternium-24
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13969
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Decanaminium, N,N-dimethyl-N-octyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octyl decyl dimethyl ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9035549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyldimethyloctylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUATERNIUM-24
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2NG1539G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyldimethyloctylammonium chloride
Reactant of Route 2
Reactant of Route 2
Decyldimethyloctylammonium chloride
Reactant of Route 3
Decyldimethyloctylammonium chloride
Reactant of Route 4
Decyldimethyloctylammonium chloride
Reactant of Route 5
Decyldimethyloctylammonium chloride
Reactant of Route 6
Decyldimethyloctylammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.